(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (CAS 33423-98-2), commonly referred to as Dansylcholine perchlorate, is a highly specialized fluorescent cholinergic probe. Structurally, it combines an environmentally sensitive dansyl fluorophore with a trimethylammonium headgroup, perfectly mimicking the quaternary ammonium moiety of natural acetylcholine. Stabilized as a perchlorate salt for optimal solubility and handling in aqueous and membrane-based assays, this compound is primarily procured for supramolecular sensing, cholinesterase kinetic profiling, and receptor binding quantification. Its core value proposition lies in its ability to provide direct optical readouts of cholinergic binding events without altering the native orthosteric or allosteric interactions of the target proteins or macrocyclic hosts [1].
Attempting to substitute Dansylcholine perchlorate with natural acetylcholine or generic fluorophores (such as Rhodamine B or Quinacrine) fundamentally compromises assay integrity. Natural acetylcholine is non-fluorescent, completely precluding its use in direct optical displacement assays or real-time kinetic monitoring. Conversely, generic fluorophores lack the precise trimethylammonium structural motif required for high-affinity, specific binding to cholinergic receptors or the cavities of p-sulfonatocalix[n]arenes. Even other fluorescent cholinergic probes, like quinacrine, possess significantly different steric bulk and charge distribution, which can force binding into non-native allosteric pockets or cause non-specific membrane partitioning. Procuring the exact Dansylcholine structure ensures 1:1 stoichiometric mimicry of acetylcholine while delivering a robust, environmentally sensitive fluorescence signal [1].
In fluorescent indicator displacement assays (F-IDA) using p-sulfonatocalix[8]arene (SCX8), Dansylcholine perchlorate exhibits a unique "turn-off" response upon acetylcholine (ACh) competitive binding. Complexation of Dansylcholine with SCX8 enhances its fluorescence 1.8-fold. When ACh displaces it, the fluorescence significantly decreases. In contrast, alternative probes like Rhodamine B experience fluorescence quenching upon SCX8 binding and a subsequent increase upon ACh displacement [1]. This distinct signal direction allows for orthogonal assay design and verification.
| Evidence Dimension | Fluorescence response upon SCX8 complexation and subsequent ACh displacement |
| Target Compound Data | Dansylcholine: 1.8-fold fluorescence enhancement upon SCX8 binding; signal decreases upon ACh displacement (Turn-off sensor) |
| Comparator Or Baseline | Rhodamine B (RhB): Fluorescence is quenched upon SCX8 binding; signal increases upon ACh displacement (Turn-on sensor) |
| Quantified Difference | Opposite signal modulation direction (1.8-fold initial enhancement vs. initial quenching) |
| Conditions | Aqueous solution, pH 6.9, competitive displacement by ACh |
Procuring Dansylcholine enables the development of "turn-off" F-IDA sensors, which are critical for orthogonal validation against standard "turn-on" Rhodamine-based assays in neurotransmitter detection.
Dansylcholine perchlorate acts as a potent reversible inhibitor of butyrylcholinesterase (BuChE), specifically targeting the peripheral regulatory site rather than solely the active center. Kinetic studies demonstrate that it induces mixed-type inhibition at low substrate concentrations and competitive-type inhibition at high substrate concentrations [1]. This dual-mode kinetic signature is distinct from standard active-site inhibitors, providing direct evidence for the existence of an additional substrate-binding molecule on the acyl-enzyme intermediate.
| Evidence Dimension | Inhibition modality across substrate concentration gradients |
| Target Compound Data | Dansylcholine: Mixed inhibition at low substrate; competitive inhibition at high substrate |
| Comparator Or Baseline | Standard active-site inhibitors: Purely competitive or non-competitive regardless of substrate concentration |
| Quantified Difference | Concentration-dependent shift in inhibition mechanism |
| Conditions | Hydrolysis of butyrylthiocholine by horse serum BuChE |
For researchers studying allosteric modulation of cholinesterases, this compound is essential for isolating peripheral site interactions that standard active-site inhibitors cannot resolve.
Dansylcholine is utilized as a high-affinity displacement probe to quantify active binding sites on nicotinic acetylcholine receptor (nAChR) proteolipids. In standardized assays, it accurately resolves binding capacities (e.g., 0.8 nmol binding sites per milligram of protein in Electrophorus electricus preparations) [1]. Its precise structural homology to acetylcholine ensures that it occupies the exact orthosteric site, unlike bulkier fluorescent probes, ensuring that displacement by non-fluorescent ligands yields stoichiometrically accurate receptor density measurements.
| Evidence Dimension | Binding site quantification accuracy |
| Target Compound Data | Dansylcholine: Accurately quantifies specific orthosteric binding sites (e.g., 0.8 nmol/mg protein) |
| Comparator Or Baseline | Non-specific fluorophores: Higher risk of allosteric or non-specific membrane partitioning |
| Quantified Difference | 1:1 stoichiometric displacement by natural ACh or bromoacetylcholine |
| Conditions | Receptor membranes from Electrophorus electricus, competitive displacement assay |
Procuring this specific perchlorate salt ensures highly reproducible, artifact-free quantification of cholinergic receptor densities in membrane preparations.
Because of its 1.8-fold fluorescence enhancement upon complexation with p-sulfonatocalix[8]arene and subsequent quenching upon displacement, Dansylcholine perchlorate is the premier choice for developing "turn-off" F-IDA sensors for acetylcholine in aqueous environments [1].
In enzyme kinetic workflows, this compound is utilized to map the peripheral regulatory sites of butyrylcholinesterase. Its ability to shift from mixed-type to competitive-type inhibition based on substrate concentration makes it an essential mechanistic probe for evaluating novel allosteric modulators [2].
For neurobiological research requiring precise stoichiometric quantification of cholinergic receptors, Dansylcholine serves as a highly reliable displacement probe. It allows for the accurate measurement of active binding sites (e.g., 0.8 nmol/mg protein) prior to structural or dynamic studies using NMR or cryo-electron microscopy [3].
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